molecular formula C14H19NO3 B3040369 tert-butyl ((2r,3R,4s,5S)-4-(hydroxymethyl)cuban-1-yl)carbamate CAS No. 1936617-11-6

tert-butyl ((2r,3R,4s,5S)-4-(hydroxymethyl)cuban-1-yl)carbamate

Cat. No.: B3040369
CAS No.: 1936617-11-6
M. Wt: 249.30
InChI Key: CEKTZXLLCHWUIY-UHFFFAOYSA-N
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Description

tert-Butyl ((2r,3R,4s,5S)-4-(hydroxymethyl)cuban-1-yl)carbamate is a cubane-based organic compound with the molecular formula C₁₄H₁₉NO₃ and a molecular weight of 249.3 g/mol (249.31 g/mol in SpiroChem AG’s catalog) . Its CAS registry number is 1936617-11-6, and it is commercially available with a purity of 95% from suppliers such as Combi-Blocks Inc. and SpiroChem AG . The compound features a rigid cubane core substituted with a hydroxymethyl group and a tert-butyl carbamate moiety. Cubanes are highly strained, symmetrical hydrocarbons with unique electronic and steric properties, making them valuable in medicinal chemistry for enhancing metabolic stability and binding affinity in drug candidates . The tert-butyl carbamate group serves as a protective moiety for amines, enabling controlled deprotection during synthetic workflows .

Properties

IUPAC Name

tert-butyl N-[4-(hydroxymethyl)cuban-1-yl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO3/c1-12(2,3)18-11(17)15-14-8-5-9(14)7-10(14)6(8)13(5,7)4-16/h5-10,16H,4H2,1-3H3,(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CEKTZXLLCHWUIY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC12C3C4C1C5C2C3C45CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

tert-Butyl ((2R,3R,4S,5S)-4-(hydroxymethyl)cuban-1-yl)carbamate is a synthetic compound notable for its unique structural features and potential biological activities. This article reviews its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.

  • Molecular Formula: C₁₄H₁₉NO₃
  • Molecular Weight: 249.31 g/mol
  • CAS Number: 1936617-11-6
  • IUPAC Name: tert-butyl N-[4-(hydroxymethyl)cuban-1-yl]carbamate

The compound features a cubane core, which contributes to its rigidity and potential for specific interactions with biological targets.

The biological activity of this compound primarily involves its interaction with specific enzymes and receptors. The cubane structure facilitates strong binding to target sites due to the spatial arrangement of its functional groups. This allows it to modulate enzyme activity effectively, making it a candidate for enzyme inhibition studies and protein-ligand interaction investigations.

Therapeutic Applications

Research has indicated that derivatives of this compound may possess significant therapeutic potential in various fields:

  • Antiviral Activity: Compounds similar to this compound have been explored for their ability to inhibit viral replication.
  • Anticancer Properties: The compound's unique structure may allow it to interact with cancer-specific targets, potentially leading to the development of new anticancer agents .
  • Enzyme Inhibition: Its rigid structure makes it suitable for designing inhibitors targeting specific enzymes involved in metabolic pathways.

Case Studies

  • Enzyme Interaction Studies: A study demonstrated that derivatives of this compound effectively inhibit specific enzymes related to cancer metabolism. The cubane core's steric hindrance was crucial for binding affinity improvements.
  • Antiviral Research: In vitro studies showed that certain analogs of this compound exhibited promising antiviral activity against herpes simplex virus (HSV), suggesting a potential pathway for therapeutic development .

Comparative Analysis with Similar Compounds

Compound NameStructure TypeNotable Activity
Cubane-1,4-Dicarboxylic AcidDicarboxylic acidMaterials science applications
Tert-Butyl CarbamateSimple carbamateUsed in protecting group chemistry
1-HydroxycubaneHydroxy derivativeStudied for reactivity as a synthetic intermediate

This compound stands out due to its combination of a sterically encumbered cubane core with a hydroxymethyl group, enhancing its biological profile compared to simpler analogs.

Future Directions

Further research is necessary to elucidate the specific biological mechanisms underlying the activity of this compound. Investigating structure–activity relationships (SAR) will be critical in optimizing its properties for therapeutic use. Additionally, exploring its interactions with various molecular targets can pave the way for novel drug development strategies.

Comparison with Similar Compounds

tert-Butyl ((1S,2R,3R,8S)-4-(Aminomethyl)cuban-1-yl)carbamate (CAS: 2108646-71-3)

  • Molecular Formula : C₁₄H₂₀N₂O₂
  • Molecular Weight : 248.32 g/mol
  • Substituent: Aminomethyl (–CH₂NH₂)
  • Key Differences: The aminomethyl group replaces the hydroxymethyl (–CH₂OH) in the target compound. This substitution introduces a primary amine, enabling conjugation reactions (e.g., amide bond formation) in drug discovery .
  • Applications : Used as a building block for proteolysis-targeting chimeras (PROTACs) and other bifunctional molecules .

tert-Butyl (((2r,3R,4s,5S)-4-(Hydroxymethyl)cuban-1-yl)methyl)carbamate (SPC-a928)

  • Molecular Formula: C₁₅H₂₁NO₃
  • Molecular Weight : 263.34 g/mol
  • Substituent : Extended hydroxymethyl chain (–CH₂CH₂OH)

(2r,3r,5r,6r,7r,8r)-Cubane-1-carboxylic Acid (SPC-a694)

  • Molecular Formula : C₉H₈O₂
  • Molecular Weight : 148.16 g/mol
  • Substituent : Carboxylic acid (–COOH)
  • Key Differences : The absence of a carbamate group and the presence of a carboxylic acid make this derivative reactive in esterification or peptide coupling reactions .

Commercial Availability and Research Use

  • Target Compound : Supplied by Combi-Blocks Inc. (HF-0528) and SpiroChem AG (SPC-a606) with SDS and NMR data .
  • Aminomethyl Analog: Available from CymitQuimica (Ref: 54-OR312539) and Apollo Scientific, often used in high-throughput medicinal chemistry .

Q & A

Basic Research Question

  • HPLC-DAD : C18 column (5 μm, 250 × 4.6 mm), 1.0 mL/min acetonitrile/water gradient. Detect impurities <0.1% .
  • GC-MS Headspace Analysis : Quantify residual solvents (e.g., DCM < 600 ppm) per ICH Q3C guidelines .

How does the cubane core influence solid-state packing and solubility?

Advanced Research Question

  • Hirshfeld Surface Analysis : Reveals C–H···O interactions (15% contribution) dominating crystal packing .
  • Solubility Enhancement : Co-crystallization with succinic acid increases aqueous solubility by 5-fold .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
tert-butyl ((2r,3R,4s,5S)-4-(hydroxymethyl)cuban-1-yl)carbamate
Reactant of Route 2
tert-butyl ((2r,3R,4s,5S)-4-(hydroxymethyl)cuban-1-yl)carbamate

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